

5-Nitroindazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Nitroindazole

Cat. No.: B105863

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Introduction

5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of neuroscience, oncology, and infectious disease research. Its utility as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and as a scaffold for the development of novel therapeutic agents, including kinase inhibitors and anti-parasitic drugs, makes a thorough understanding of its physicochemical properties and biological activities essential for researchers. This technical guide provides an in-depth overview of the core physicochemical properties of **5-nitroindazole**, detailed experimental protocols for its synthesis and property determination, and a visualization of its role in key signaling pathways.

Physicochemical Properties

The physicochemical properties of **5-nitroindazole** are critical for its handling, formulation, and biological activity. A summary of its key quantitative data is presented below.

Table 1: Quantitative Physicochemical Data for 5-Nitroindazole

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ N ₃ O ₂	[1][2]
Molecular Weight	163.13 g/mol	[1][2]
Melting Point	204-213 °C	[3][4][5]
Boiling Point	383.3 ± 15.0 °C (Predicted)	[6][7]
pKa	11.71 ± 0.40 (Predicted)	[7][8]
Water Solubility	14.2 µg/mL (at pH 7.4)	[1]
LogP	2	[9]
Appearance	Yellow to light brown crystalline powder or needles	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and the development of new research avenues. The following sections provide established protocols for the synthesis of **5-nitroindazole** and general methods for the determination of its key physicochemical properties.

Synthesis of 5-Nitroindazole

A common and effective method for the synthesis of **5-nitroindazole** is through the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.[3][10]

Materials:

- 2-amino-5-nitrotoluene
- Glacial acetic acid
- Sodium nitrite
- Deionized water

- Methanol
- Decolorizing charcoal
- 5-L round-bottomed flask with a mechanical stirrer
- Ice bath
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
- Cool the solution in an ice bath to 15–20°C.
- Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.
- Add the sodium nitrite solution to the stirred 2-amino-5-nitrotoluene solution all at once. Ensure the temperature does not exceed 25°C during the addition.
- Continue stirring for 15 minutes to complete the diazotization.
- Allow the solution to stand at room temperature for 3 days. Any yellow precipitate that forms during this time should be filtered and discarded.
- Concentrate the reaction mixture on a steam bath under reduced pressure until spattering begins.
- Add 200 mL of water to the residue and stir to form a smooth slurry.
- Filter the crude product, wash it thoroughly with cold water, and dry it in an oven at 80–90°C. The crude material typically melts at 204–206°C.

- For purification, recrystallize the crude product from 650 mL of boiling methanol using 5 g of decolorizing charcoal.
- Filter the hot solution and allow the filtrate to cool, yielding pale yellow needles of **5-nitroindazole**.
- Dry the purified crystals. The recrystallized product should have a melting point of 208–209°C.^[3]

Determination of Physicochemical Properties

The following are general experimental protocols that can be applied to determine the physicochemical properties of **5-nitroindazole**.

Melting Point Determination (Capillary Method):^{[11][12]}

- Finely powder a small amount of dry **5-nitroindazole**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the apparatus at a rate of 10-20°C per minute for a rapid preliminary measurement.
- For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

Solubility Determination (Shake-Flask Method):^[13]

- Add an excess amount of **5-nitroindazole** to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
- Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 μm) to remove any remaining solid particles.
- Quantify the concentration of **5-nitroindazole** in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- The determined concentration represents the equilibrium solubility of **5-nitroindazole** in that solvent at the specified temperature.

pKa Determination (UV-Vis Spectrophotometry):

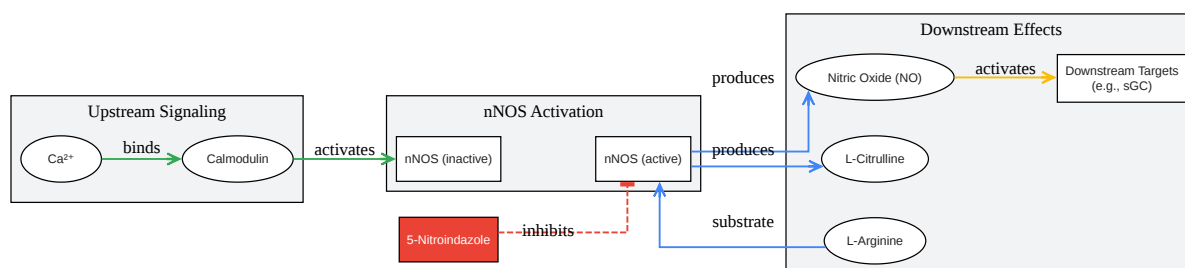
- Prepare a stock solution of **5-nitroindazole** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
- Add a small, constant aliquot of the **5-nitroindazole** stock solution to each buffer solution to create a series of solutions with varying pH.
- Measure the UV-Vis absorbance spectrum of each solution.
- Identify the wavelength(s) at which the absorbance changes significantly with pH.
- Plot the absorbance at these wavelengths against the pH.
- The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of the curve.

Biological Activity and Signaling Pathways

5-Nitroindazole and its derivatives have been shown to interact with several key biological pathways, making them valuable tools for research and potential therapeutic leads.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

5-Nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule involved in various physiological and pathological processes in the nervous system. Overproduction of NO by nNOS has been implicated in neurodegenerative diseases.

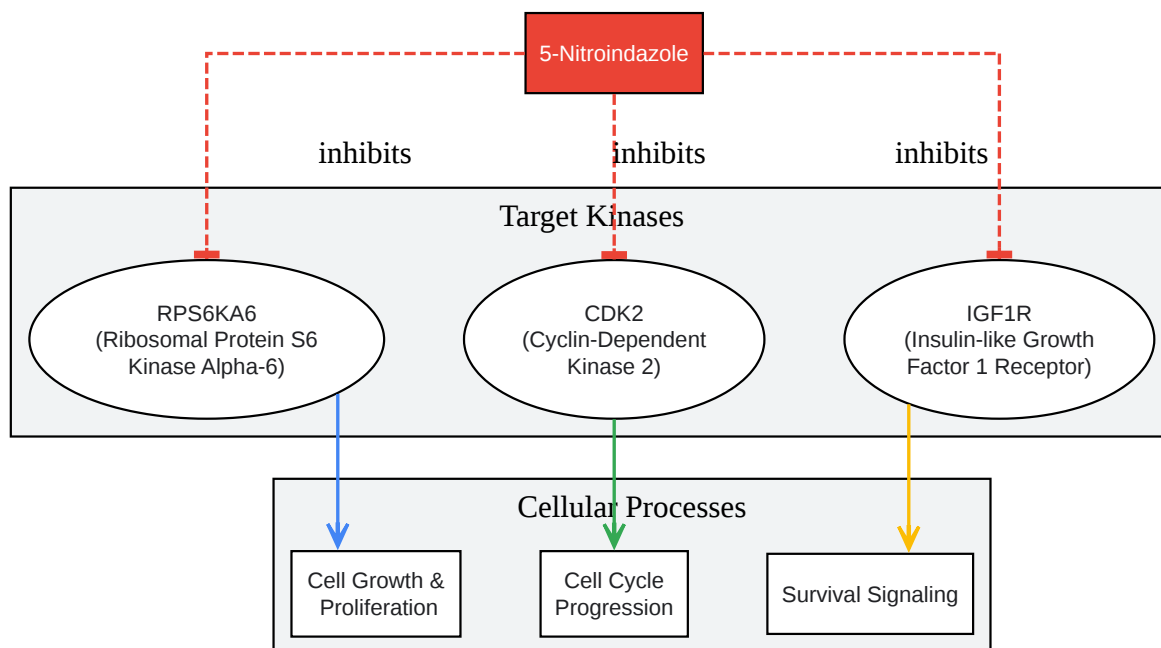


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Caption: Inhibition of the nNOS pathway by **5-Nitroindazole**.

Multi-Targeted Kinase Inhibition in Cancer

Recent studies have identified **5-nitroindazole** as a potential multi-targeted inhibitor in lung cancer, simultaneously targeting several kinases involved in cell proliferation and growth.^[14] This multi-targeted approach could offer advantages over single-target therapies by potentially overcoming drug resistance.

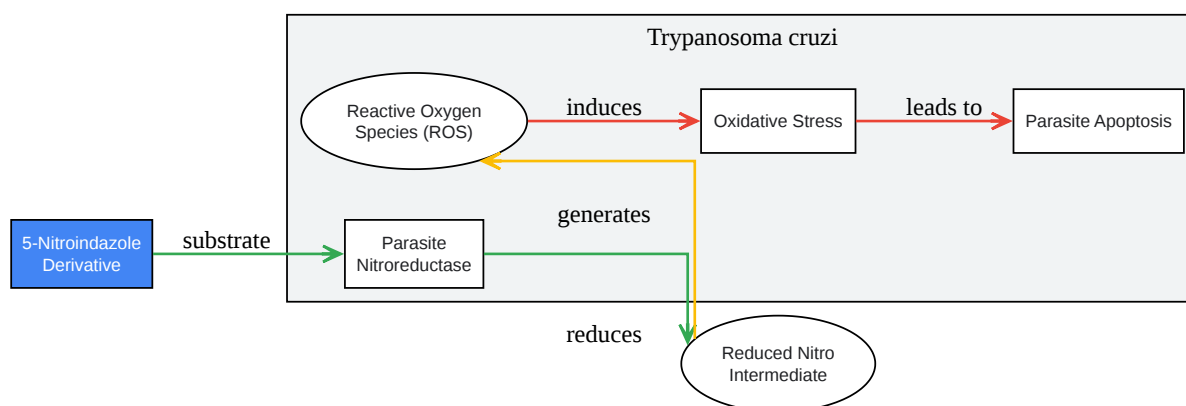


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Caption: Multi-target inhibition of cancer-related kinases by **5-Nitroindazole**.

Mechanism of Action in Chagas Disease

Derivatives of **5-nitroindazole** have shown promising activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^{[4][5][9]} The proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative stress and ultimately apoptosis.



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Caption: Proposed mechanism of action of **5-nitroindazole** derivatives against *T. cruzi*.

Conclusion

5-Nitroindazole possesses a unique combination of physicochemical properties and biological activities that make it a compound of significant interest for researchers in drug discovery and development. Its role as a selective nNOS inhibitor, a potential multi-targeted kinase inhibitor, and a scaffold for anti-parasitic agents highlights its versatility. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this valuable molecule in scientific research.

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